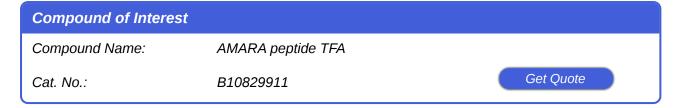


Optimal Concentration of AMARA Peptide for Kinase Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a widely recognized substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs).[1] Its specific amino acid sequence contains a phosphorylation site recognized by these key regulators of cellular metabolism and gene expression. Accurate and reproducible measurement of AMPK and SIK activity is crucial for basic research and for the development of therapeutic agents targeting metabolic disorders and cancer. A critical parameter in any kinase assay is the concentration of the substrate. This document provides detailed application notes and protocols to guide researchers in determining and utilizing the optimal concentration of AMARA peptide for their kinase assays.

Determining the Optimal AMARA Peptide Concentration

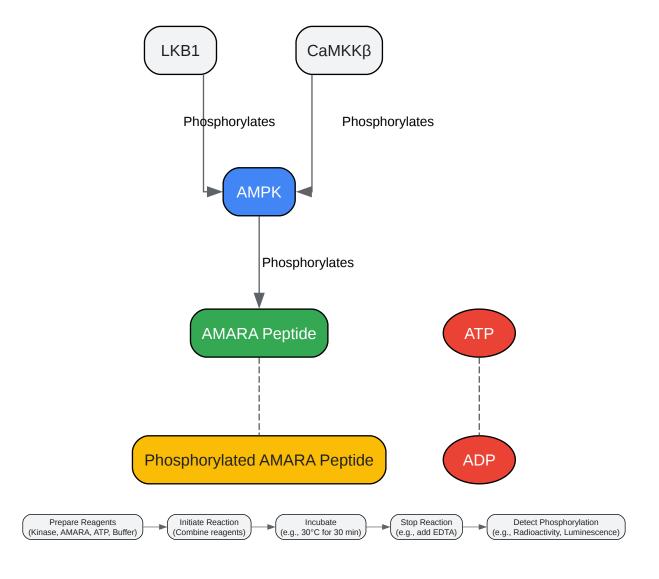
The optimal substrate concentration in a kinase assay is closely related to the Michaelis-Menten constant (Km) of the enzyme for that substrate. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For robust and sensitive assays, it is generally recommended to use a substrate concentration that is 2-5 times the Km value. This ensures that the assay is sensitive to changes in enzyme activity and not limited by substrate availability.



While a definitive published Km value for the AMARA peptide with AMPK or SIK is not readily available in the literature, a common starting point for in vitro kinase assays is a concentration of 200 μ M.[2] This concentration has been successfully used in AMPK kinase assays.[2] However, for novel experimental setups or different kinase isoforms, it is highly recommended to perform a peptide titration to determine the empirical optimal concentration.

Signaling Pathway

The AMARA peptide serves as a substrate for the serine/threonine kinase AMPK. AMPK itself is a central regulator of cellular energy homeostasis and is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKKβ can phosphorylate and activate AMPK. Once active, AMPK phosphorylates a multitude of downstream targets, including the AMARA peptide in an in vitro setting, to restore energy balance.





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